molecular formula C7H12N2S B1454908 Isopropyl-thiazol-5-ylmethyl-amine CAS No. 921145-26-8

Isopropyl-thiazol-5-ylmethyl-amine

Cat. No. B1454908
CAS RN: 921145-26-8
M. Wt: 156.25 g/mol
InChI Key: WFMLYAYPHIBHLW-UHFFFAOYSA-N
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Description

Isopropyl-thiazol-5-ylmethyl-amine (ITMA) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. ITMA is a thiazole derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Pharmaceutical Applications

Isopropyl-thiazol-5-ylmethyl-amine: derivatives have been extensively studied for their pharmaceutical properties. Thiazole compounds are known for their antimicrobial (such as sulfazole), antiretroviral (like ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective activities . These activities make them valuable in the development of new medications.

Synthetic Organic Chemistry

Thiazoles serve as building blocks in synthetic organic chemistry. They are involved in the synthesis of complex molecules and can be modified at different positions to generate new molecules with potent antitumor , antioxidant , and antimicrobial activities .

properties

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6(2)9-4-7-3-8-5-10-7/h3,5-6,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMLYAYPHIBHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl-thiazol-5-ylmethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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